molecular formula C10H12Cl2FN B1492245 3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride CAS No. 2098154-00-6

3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride

Cat. No. B1492245
M. Wt: 236.11 g/mol
InChI Key: HOKAMTRBPQNFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride (3-CPMFAH), also known as 3-chloro-2-methyl-2-fluoroazetidine hydrochloride, is a versatile building block used in organic synthesis and laboratory research. It is an important synthetic intermediate for the production of various pharmaceuticals, pesticides, and agrochemicals. 3-CPMFAH is a colorless, hygroscopic solid with a melting point of 119-121 °C and a molecular weight of 250.3 g/mol. It is soluble in water and organic solvents such as ethanol and dimethylformamide (DMF).

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Research has shown that compounds similar to 3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride serve as critical building blocks in medicinal chemistry. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, which represents a new class of cyclic fluorinated beta-amino acid, underscores the potential of fluorinated heterocyclic amino acids in drug development due to their unique chemical properties (Van Hende et al., 2009).

Anticancer Research

Several studies have explored the synthesis and evaluation of novel derivatives for their anticancer activities. For example, novel quinazolinone derivatives have been synthesized and screened for anti-inflammatory and analgesic activity, highlighting the potential therapeutic applications of these compounds in cancer treatment (Farag et al., 2012).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-4-2-1-3-8(9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKAMTRBPQNFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride
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3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride
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3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride

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